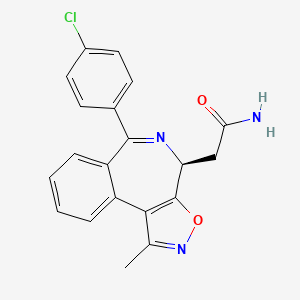![molecular formula C20H12N4O2 B606853 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid CAS No. 1009821-06-0](/img/structure/B606853.png)
5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of PyQs5,4-c and their derivatives involves a series of chemical transformations, including the Friedländer, Ullmann and Biginelli reaction, Vilsmeier-Haack formylation, Suzuki coupling, and a one-pot three-component reaction . These synthetic routes offer access to diverse PyQs5,4-c derivatives .Molecular Structure Analysis
The molecular formula of this compound is C20H12N4O2 . The structure involves a pyrimido[4,5-c]quinoline core with an ethynylphenylamino group at the 5-position and a carboxylic acid group at the 8-position . The molecular weight is 340.3 g/mol .Chemical Reactions Analysis
The preparation of PyQs5,4-c involves a series of chemical transformations, including the Friedländer, Ullmann and Biginelli reaction, Vilsmeier-Haack formylation, Suzuki coupling, and a one-pot three-component reaction . These synthetic routes not only offer access to diverse PyQs5,4-c derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 340.3 g/mol . It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor count . The compound also has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Cancer Research and Therapeutics
CX-5011: has been identified as a potent and selective inhibitor of Protein Kinase CK2 . This kinase is implicated in cell survival and proliferation, making it a target for cancer therapy. CX-5011 has shown efficacy in inducing apoptosis and inhibiting proliferation in various cancer cell lines, including MDA-MB-231 cells . It also demonstrates significant anti-tumoral activity in vivo against xenografts, suggesting its potential as an oral therapeutic agent .
Drug Development
The compound’s selectivity and potency make it a candidate for further development as an oral inhibitor of CK2 . Its ability to overcome drug resistance in tumor cells enhances its profile as a promising drug candidate . The compound’s oral pharmacokinetic profile in animal models further supports its potential for development into an effective cancer treatment .
Molecular Biology
In molecular biology, CX-5011’s role as a CK2 inhibitor can be leveraged to study the kinase’s role in various cellular processes . By inhibiting CK2 in a controlled manner, researchers can dissect the pathways and interactions where CK2 is a critical regulator, aiding in the understanding of cellular mechanisms at the molecular level.
Biochemistry
CX-5011’s interaction with CK2 can be studied to understand the enzyme’s biochemistry and its role in cellular signaling pathways . Its high selectivity for CK2 makes it a useful tool for probing the structure-function relationships within the kinase and its substrates.
Pharmacology
Pharmacologically, CX-5011 has been shown to have a promising oral pharmacokinetic profile, which is crucial for its potential therapeutic application . Its non-significant inhibition of human CYP enzymes suggests a lower risk of drug-drug interactions, making it a safer candidate for oral administration .
Medicinal Chemistry
In medicinal chemistry, the structural features of CX-5011 that confer its high selectivity and potency are of interest . Understanding these features can guide the design of new compounds with improved efficacy and safety profiles for clinical use.
Eigenschaften
IUPAC Name |
5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19/h1,3-11H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGFPNFAFSFDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=CN=CN=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143603 | |
| Record name | CX-5011 free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid | |
CAS RN |
1009821-06-0 | |
| Record name | CX-5011 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009821060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CX-5011 free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CX-5011 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY6276ICQJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



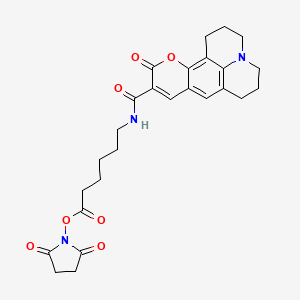
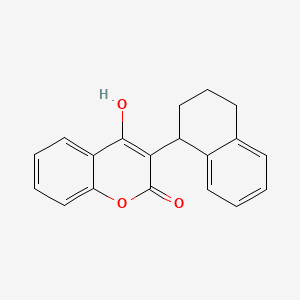
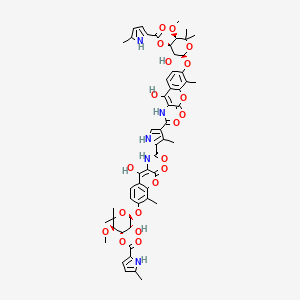
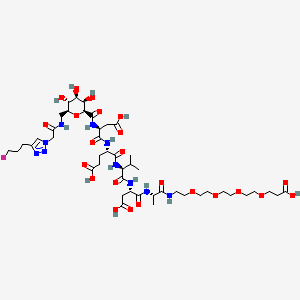
![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)

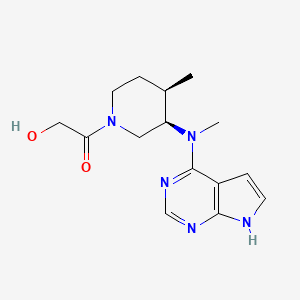
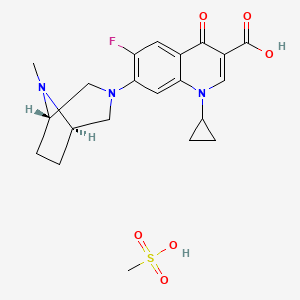



![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)
